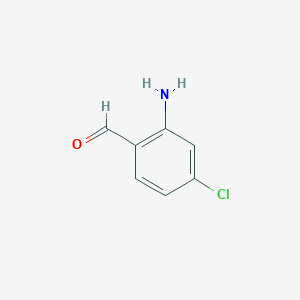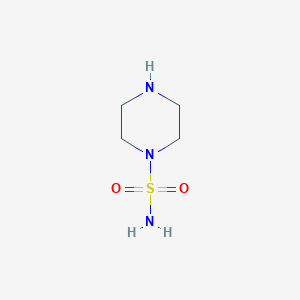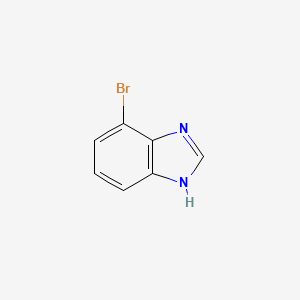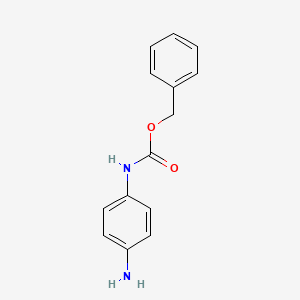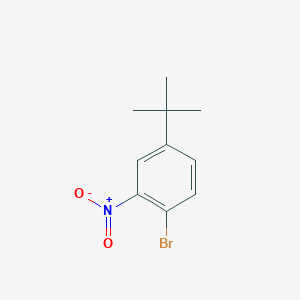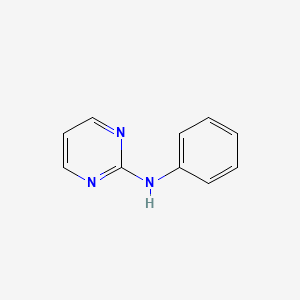
N-phenylpyrimidin-2-amine
Overview
Description
N-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with a phenyl group at the nitrogen atom
Mechanism of Action
Target of Action
N-Phenylpyrimidin-2-amine primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound derivatives act as inhibitors for CDK2 and CDK4 . The compound’s interaction with its targets involves binding to specific residues. For CDK2, the residues Gln85, Asp86, and Lys89 play a critical role in selective inhibition . For CDK4, the electrostatic interactions of an inhibitor with Glu144 and Asn145 predominantly drive inhibition .
Biochemical Pathways
The inhibition of CDK2 and CDK4 by this compound derivatives affects the cell cycle regulation and transcription pathways . This can lead to the arrest of cell division and potentially the death of cancer cells.
Pharmacokinetics
The design and synthesis of this compound derivatives aim to improve their bioavailability and selectivity .
Result of Action
The inhibition of CDK2 and CDK4 by this compound derivatives leads to anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Biochemical Analysis
Biochemical Properties
N-phenylpyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets. Additionally, this compound has been shown to interact with CDK4, although with lower affinity compared to CDK2 .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis. This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. This compound has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate pro-apoptotic genes. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds and hydrophobic interactions with key residues such as Gln85, Asp86, and Lys89. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates. Additionally, this compound exhibits selective inhibition of CDK2 over CDK4 due to differences in the electrostatic interactions with residues in the active sites of these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods. Degradation products may form over time, potentially reducing its effectiveness. Long-term exposure to this compound has been associated with sustained inhibition of CDK2 activity and prolonged cell cycle arrest in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. This compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. These effects on metabolic pathways contribute to the overall impact of this compound on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus. Binding proteins, such as albumin, may facilitate the transport of this compound in the bloodstream, affecting its bioavailability and distribution .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on CDK2. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy. The nuclear localization of this compound is essential for its role in regulating cell cycle progression and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylpyrimidin-2-amine typically involves the condensation of aniline with pyrimidine derivatives. One common method is the reaction of aniline with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and a polar solvent
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
N-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation
Medicine: Due to its inhibitory effects on CDKs, this compound derivatives are being explored as potential anticancer agents
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a phenyl group.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Contains additional pyrrolo and diamine groups.
Uniqueness
N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain CDKs makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNTJHZPBRBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469905 | |
| Record name | N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-49-7 | |
| Record name | N-Phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinamine, N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-phenylpyrimidin-2-amine derivatives, particularly cyprodinil, demonstrate fungicidal activity by inhibiting methionine biosynthesis in fungi. [] This disruption of a crucial metabolic pathway ultimately leads to the inhibition of fungal growth.
ANone: Research has identified several crucial kinases as targets for this compound derivatives in cancer cells. These include:
- CDK2 and CDK4: These cyclin-dependent kinases are involved in cell cycle regulation, and selective inhibition of CDK2 has shown promise in anti-cancer drug development. []
- AXL Kinase: This receptor tyrosine kinase plays a role in various cellular processes, including survival, proliferation, and metastasis. []
- ULK1: This serine/threonine kinase is a key regulator of autophagy. Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells. []
- FLT3: This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML). Selective FLT3 inhibitors have emerged as potential therapeutics for AML. []
- EGFR: This receptor tyrosine kinase is overexpressed in several cancer types. Inhibition of EGFR has shown promise in cancer treatment. []
ANone: The molecular formula of cyprodinil is C14H15N3, and its molecular weight is 213.28 g/mol. []
ANone: Yes, various spectroscopic techniques have been employed to characterize this compound derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of synthesized compounds. [, ]
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. []
- Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound. []
ANone: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold can significantly impact its activity, potency, and selectivity. [, , , , , ] For instance:
- Substitutions at the 4-position of the pyrimidine ring: Introducing various aryl or heteroaryl groups at this position can influence interactions with target kinases and affect activity. [, , , ]
- Modifications to the N-phenyl ring: Adding substituents like halogens, alkyl groups, or other functional groups can alter the compound's physicochemical properties and modulate its binding affinity to targets. [, ]
ANone: Computational chemistry plays a crucial role in understanding and predicting the behavior of this compound derivatives:
- 3D-QSAR (Quantitative Structure-Activity Relationship) Modeling: This approach helps identify structural features responsible for biological activity and predict the activity of new derivatives. []
- Molecular Docking: This technique simulates the interaction between a ligand (the this compound derivative) and its target (e.g., a kinase) to predict binding affinity and understand the binding mode. []
- Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the compound and its interactions with the target over time. []
- Binding Free Energy Calculations: These methods estimate the strength of binding between the compound and its target, providing information about the driving forces of interaction. []
- Molecular Electrostatic Potential (MESP) Analysis: This technique analyzes the distribution of electron density in the molecule, which can influence its interactions with the target. []
ANone: Researchers employ various in vitro assays to assess the biological activity of these compounds:
- Kinase Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases, such as CDK2, CDK4, AXL, ULK1, FLT3, and EGFR. [, , , , ]
- Cell Viability Assays: These assays determine the compound's impact on the viability and proliferation of cancer cell lines. [, , ]
- Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest. []
- Apoptosis Assays: These assays measure the ability of the compound to induce programmed cell death (apoptosis) in cancer cells. []
- Autophagy Assays: These assays determine if a compound can modulate autophagy, a cellular process involved in degradation and recycling. []
ANone: Yes, several studies have investigated the in vivo efficacy of this compound derivatives. For instance:
- Mouse Xenograft Models: Researchers have tested the anti-tumor activity of these compounds in mice implanted with human cancer cells. []
- Fungicidal Activity: Studies have evaluated the efficacy of this compound fungicides like cyprodinil in controlling fungal diseases in plants. [, , , ]
ANone: Stability is a crucial factor for the development of any drug or agrochemical. While specific stability data may vary depending on the derivative, some information is available:
- Cyprodinil Degradation: Studies have investigated the degradation of cyprodinil in various matrices like spinach, water, and soil. [, ]
- Matrix Effects: The presence of other substances (matrix) can influence the response of analytical methods used to quantify these compounds. This effect is observed in the GC-MS analysis of pesticides like cyprodinil in apple matrices. []
ANone: While specific formulation strategies are not detailed in the provided research, formulation plays a vital role in optimizing the delivery and performance of both pharmaceuticals and agrochemicals. Common approaches include:
ANone: Like many agrochemicals, this compound fungicides can have environmental impacts:
- Water Contamination: Runoff from treated fields can introduce these compounds into water sources. []
- Soil Persistence: The persistence of these compounds in soil can vary. Studies are needed to assess their potential for bioaccumulation and effects on soil organisms. []
ANone: Minimizing the environmental impact of this compound fungicides requires a multi-faceted approach:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

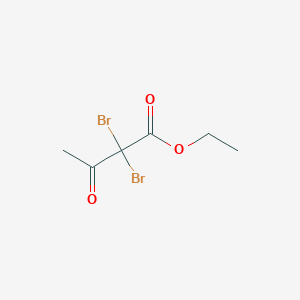
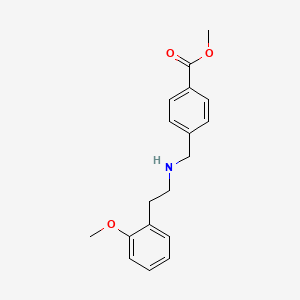
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)




